molecular formula C4H8N2O B11726645 N'-[(1Z)-ethylidene]-N-methylformohydrazide CAS No. 61748-21-8

N'-[(1Z)-ethylidene]-N-methylformohydrazide

Cat. No.: B11726645
CAS No.: 61748-21-8
M. Wt: 100.12 g/mol
InChI Key: IMAGWKUTFZRWSB-HYXAFXHYSA-N
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Description

N’-[(E)-ethylidene]-N-methylformohydrazide is an organic compound characterized by the presence of an ethylidene group attached to a methylformohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-ethylidene]-N-methylformohydrazide typically involves the reaction of ethylidene hydrazine with N-methylformamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-ethylidene]-N-methylformohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-ethylidene]-N-methylformohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen or removal of oxygen.

    Substitution: The ethylidene or methylformohydrazide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-ethylidene]-N-methylformohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N’-[(E)-ethylidene]-N-methylformohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-ethylidene]-N-methylhydrazine: Similar in structure but lacks the formyl group.

    N’-[(E)-ethylidene]-N-ethylformohydrazide: Similar but with an ethyl group instead of a methyl group.

Uniqueness

N’-[(E)-ethylidene]-N-methylformohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

61748-21-8

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

N-[(Z)-ethylideneamino]-N-methylformamide

InChI

InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3-

InChI Key

IMAGWKUTFZRWSB-HYXAFXHYSA-N

Isomeric SMILES

C/C=N\N(C)C=O

Canonical SMILES

CC=NN(C)C=O

melting_point

19.5 °C

physical_description

Liquid

Origin of Product

United States

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